Synthesis of Methyl 2-Bromo-6-Methoxyisonicotinate from Methyl 2,6-Dibromoisonicotinate: A Comparative Yield Analysis
A key synthetic route to Methyl 2-bromo-6-methoxyisonicotinate involves a large-scale nucleophilic aromatic substitution of methyl 2,6-dibromoisonicotinate with sodium methoxide. This process yields the target compound with a 44% yield and >99% HPLC purity . This contrasts with the synthesis of the analog methyl 2-chloro-6-methoxyisonicotinate, which is commercially available in 98% purity but often involves different synthetic strategies that may not be as readily scalable or as cost-effective for specific bromine-dependent applications .
| Evidence Dimension | Synthetic Yield and Purity |
|---|---|
| Target Compound Data | Yield: 44%; HPLC Purity: >99.0% |
| Comparator Or Baseline | Methyl 2-chloro-6-methoxyisonicotinate: Yield data not available; Commercial Purity: 98% |
| Quantified Difference | Yield: 44% (vs. N/A); Purity: >99.0% (vs. 98%) |
| Conditions | Reaction of methyl 2,6-dibromoisonicotinate with NaOMe in 2-methyltetrahydrofuran at 60°C. |
Why This Matters
This demonstrates a well-defined, scalable synthesis providing high-purity material crucial for pharmaceutical intermediate applications.
